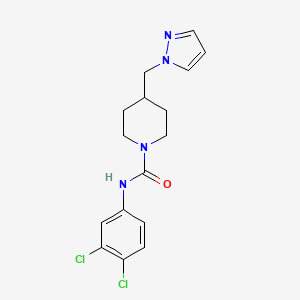
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous neuromodulator that plays a critical role in the regulation of various physiological processes, including sleep, cardiovascular function, and immune response. The adenosine A1 receptor is widely distributed in the central nervous system and peripheral tissues, and its activation has been shown to have both beneficial and detrimental effects on human health. Therefore, the development of selective antagonists of the adenosine A1 receptor, such as DPCPX, has attracted significant attention in the scientific community.
科学的研究の応用
Molecular Interaction and Receptor Binding
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide exhibits potent and selective antagonist properties for the CB1 cannabinoid receptor. Molecular orbital methods have revealed distinct conformations of this compound, contributing to its interaction with the CB1 receptor. This interaction is characterized by specific binding interactions, suggesting the compound's potential utility in developing unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).
Structure-Activity Relationships
Studies on the structure-activity relationships of pyrazole derivatives, including 4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide, have helped in understanding the structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity. These insights are valuable in the search for more selective and potent cannabimimetic ligands, potentially useful for therapeutic applications (Lan et al., 1999).
Synthesis and Radioligand Development
The synthesis of novel ligands like 4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been pivotal in developing radioligands for PET imaging of cerebral cannabinoid receptors. These compounds display a combination of higher binding affinity and lower lipophilicity, making them promising candidates for imaging studies (Fan et al., 2006).
Metabolic Profiling
The in vitro metabolism of diarylpyrazoles, including this compound, has been studied to understand how their metabolites retain receptor binding properties. This research is crucial in developing cannabinoid receptor ligands with favorable metabolic profiles for therapeutic applications (Zhang et al., 2005).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O/c17-14-3-2-13(10-15(14)18)20-16(23)21-8-4-12(5-9-21)11-22-7-1-6-19-22/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRDZDHLSFGDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


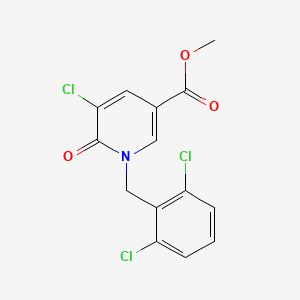
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)

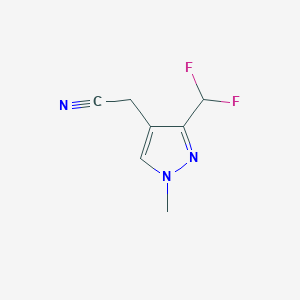
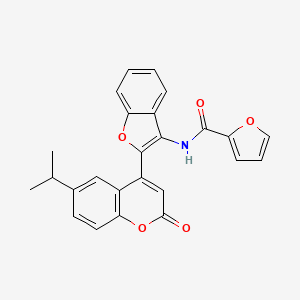


![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)
![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)
![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)
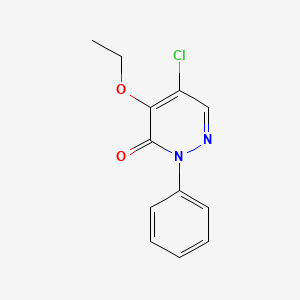
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)
